Ciprofibrate impurity A-d4
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Overview
Description
Ciprofibrate impurity A-d4 is a deuterium-labeled derivative of Ciprofibrate impurity A. Ciprofibrate itself is a potent peroxisome proliferator-activated receptor alpha agonist, used primarily to reduce lipid levels in patients with hyperlipidemia. The deuterium labeling in this compound is used to facilitate various analytical and research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ciprofibrate impurity A-d4 involves the incorporation of deuterium atoms into the molecular structure of Ciprofibrate impurity A. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions or the use of deuterated reagents in the synthesis process. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carried out in specialized facilities equipped to handle deuterium gas and other deuterated compounds. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ciprofibrate impurity A-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ciprofibrate impurity A-d4 is widely used in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Ciprofibrate.
Drug Metabolism: Helps in identifying metabolic pathways and intermediates.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Studies: Investigates the biological effects and mechanisms of action of Ciprofibrate and its metabolites
Mechanism of Action
Ciprofibrate impurity A-d4, like Ciprofibrate, exerts its effects by activating peroxisome proliferator-activated receptor alpha. This activation leads to the regulation of genes involved in lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Similar Compounds
Gemfibrozil: Another fibrate used to reduce lipid levels.
Fenofibrate: A fibrate with similar lipid-lowering effects.
Bezafibrate: Used for the treatment of hyperlipidemia.
Uniqueness
Ciprofibrate impurity A-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate quantification is essential .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-methyl-2-(2,3,5,6-tetradeuterio-4-ethenylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14)/i5D,6D,7D,8D |
InChI Key |
IIJBUUJYXSWCGW-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=C)[2H])[2H])OC(C)(C)C(=O)O)[2H] |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.